molecular formula C23H18BrN5O3 B2461261 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922008-24-0

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2461261
CAS RN: 922008-24-0
M. Wt: 492.333
InChI Key: CGTKEUIPBFFTKZ-UHFFFAOYSA-N
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Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18BrN5O3 and its molecular weight is 492.333. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound’s unique structure suggests potential antimicrobial properties. Researchers have synthesized and characterized this compound, evaluating its effectiveness against bacterial and fungal strains. Preliminary results indicate promising antimicrobial activity, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections .

Antioxidant Effect

Given the increasing interest in natural antioxidants, this compound’s potential as an antioxidant agent warrants investigation. Researchers have assessed its antioxidant activity using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power assays. The compound’s ability to scavenge free radicals and protect against oxidative stress is a critical area of study .

Toxicity Assessment

Safety evaluation is crucial for any potential therapeutic agent. Researchers have examined the toxicity of this compound using freshwater cladoceran (Daphnia magna) as a model organism. Understanding its impact on aquatic ecosystems and potential side effects is essential for further development .

Drug Design and Scaffold Exploration

The compound’s structural features, including the diphenyl sulfone scaffold, offer opportunities for drug design. Researchers have conducted in silico studies to explore its antimicrobial effects and toxicity. These investigations provide insights into its interactions with biological targets and guide further modifications for drug development .

Anti-Fibrosis Activity

In addition to its antimicrobial properties, some derivatives of this compound have shown anti-fibrosis activity. Comparative studies against existing anti-fibrotic agents like Pirfenidone highlight its potential in managing fibrotic conditions .

Neurotoxic Potential

A related pyrazoline derivative has been investigated for its neurotoxic effects. Researchers studied its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins. Understanding its neurobehavioral effects is crucial for assessing its safety profile .

properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3/c24-17-7-5-15(6-8-17)13-28-14-26-21-18(23(28)31)12-27-29(21)10-9-25-22(30)20-11-16-3-1-2-4-19(16)32-20/h1-8,11-12,14H,9-10,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTKEUIPBFFTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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